(1E)-1-(anthracen-9-ylmethylidene)-2-(naphthalen-1-yl)hydrazine
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Overview
Description
9-Anthracenecarbaldehyde 9-(1-naphthyl)hydrazone is a complex organic compound with the molecular formula C26H18N6 and a molecular weight of 414.46 g/mol . This compound is known for its unique structure, which combines an anthracene moiety with a naphthyl hydrazone group. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
The synthesis of 9-anthracenecarbaldehyde 9-(1-naphthyl)hydrazone typically involves the reaction of 9-anthracenecarbaldehyde with 1-naphthylhydrazine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the hydrazone linkage. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
9-Anthracenecarbaldehyde 9-(1-naphthyl)hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group into amines or other reduced forms.
Scientific Research Applications
9-Anthracenecarbaldehyde 9-(1-naphthyl)hydrazone is used in a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 9-anthracenecarbaldehyde 9-(1-naphthyl)hydrazone involves its interaction with various molecular targets. The compound’s hydrazone group can form stable complexes with metal ions, which can be used in catalysis and sensing applications . Additionally, its fluorescent properties make it useful for studying molecular interactions and dynamics in biological systems .
Comparison with Similar Compounds
9-Anthracenecarbaldehyde 9-(1-naphthyl)hydrazone can be compared with other similar compounds such as:
Anthracene-9-carbaldehyde: This compound is a simpler derivative of anthracene and is used as a building block for various organic syntheses.
9-Anthracenemethanol: This compound is formed by the reduction of 9-anthracenecarboxaldehyde and is used in the synthesis of more complex molecules.
1-Naphthaldehyde: This compound is a naphthalene derivative and is used in the synthesis of various organic compounds.
Each of these compounds has unique properties and applications, but 9-anthracenecarbaldehyde 9-(1-naphthyl)hydrazone stands out due to its combination of anthracene and naphthyl groups, which impart unique chemical and physical properties .
Properties
Molecular Formula |
C25H18N2 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]naphthalen-1-amine |
InChI |
InChI=1S/C25H18N2/c1-6-14-23-18(8-1)11-7-15-25(23)27-26-17-24-21-12-4-2-9-19(21)16-20-10-3-5-13-22(20)24/h1-17,27H/b26-17+ |
InChI Key |
UYXVLQZKAJYNPX-YZSQISJMSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2N/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NN=CC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origin of Product |
United States |
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